Tetrahydrofurfuryl oleate
Overview
Description
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Tetrahydrofurfuryl oleate has been investigated in the context of OLEDs. A study by Vladimirova et al. (2009) explored tetradentate Schiff bases and their zinc complexes, derivatives of salicylic aldehyde and o-vanillin, which are relevant to OLED applications. These complexes exhibit properties that are crucial for both transport and luminescence in OLED heterostructures, indicating potential application in the development of OLEDs (Vladimirova et al., 2009).
Nanoparticle Formation
The role of tetrahydrofurfuryl oleate in nanoparticle formation has been a subject of research. For instance, Bronstein et al. (2007) investigated the influence of iron oleate complex structure on iron oxide nanoparticle formation. The study revealed that as-synthesized Fe oleate contains a fraction of oleic acid, which alters the decomposition process and stabilizes during nanoparticle formation (Bronstein et al., 2007).
Similarly, Schladt et al. (2009) studied the nucleation and growth mechanism in the formation of MnO nanoparticles synthesized by decomposing a manganese oleate complex. This research is significant for applications in data storage devices, catalysis, drug-delivery, and biomedical imaging (Schladt et al., 2009).
Lubricant and Fuel Additives
The potential of tetrahydrofurfuryl oleate in lubricants and fuel additives has been explored. Sharma et al. (2008) prepared branched oleochemicals from methyl oleate, showing improved low-temperature properties and thermo-oxidative stability. These derivatives have good anti-wear and friction-reducing properties, suggesting their use as lubricating oil or fuel additives (Sharma et al., 2008).
Biomedical Applications
In the biomedical field, the use of tetrahydrofurfuryl oleate in vesicle formation and growth was studied by Berclaz et al. (2001). They investigated the growth and division of oleic acid/oleate vesicles, which are relevant for drug delivery systems in biomedical applications (Berclaz et al., 2001).
Synthesis and Catalysis
Fauzi et al. (2014) explored the use of tetrahydrofurfuryl oleate in the esterification of oleic acid for biodiesel production. The study utilized magnetic ionic liquid as a catalyst, indicating the role of tetrahydrofurfuryl oleate in sustainable energy production (Fauzi et al., 2014).
properties
IUPAC Name |
oxolan-2-ylmethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPDEPRRXIBGNF-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofurfuryl oleate | |
CAS RN |
5420-17-7 | |
Record name | Tetrahydrofurfuryl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5420-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005420177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4843 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrofurfuryl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURFURYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95A9ZRK90G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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